molecular formula C9H14N2O3 B574394 Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate CAS No. 164262-52-6

Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate

Cat. No.: B574394
CAS No.: 164262-52-6
M. Wt: 198.222
InChI Key: QLBXYVYVIVACLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst.

    Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of pyrrole derivatives.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-4-aminopyrrole-2-carboxylate: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    Methyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate: Contains a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    Ethyl 1-methoxymethyl-4-nitropyrrole-2-carboxylate: Contains a nitro group instead of an amino group, leading to different biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl and amino groups provide versatility in chemical reactions and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 4-amino-1-(methoxymethyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-3-14-9(12)8-4-7(10)5-11(8)6-13-2/h4-5H,3,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBXYVYVIVACLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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